molecular formula C13H13N3O4 B10910842 Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B10910842
M. Wt: 275.26 g/mol
InChI Key: ZJCYOKRRTMTKCU-UHFFFAOYSA-N
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Description

Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methylbenzyl group, a nitro group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the nitration of 3-methylbenzyl chloride to introduce the nitro group. This is followed by the reaction with hydrazine to form the pyrazole ring. The final step involves esterification with methyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

    Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

methyl 1-[(3-methylphenyl)methyl]-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-9-4-3-5-10(6-9)7-15-8-11(13(17)20-2)12(14-15)16(18)19/h3-6,8H,7H2,1-2H3

InChI Key

ZJCYOKRRTMTKCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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